REACTION_CXSMILES
|
Br[C:2]1[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.[Br:15][C:16]1[CH:17]=[C:18]([CH:21]=[CH:22][CH:23]=1)[CH:19]=[O:20]>C1COCC1>[Br:15][C:16]1[CH:17]=[C:18]([CH:19]([C:2]2[C:3]([Cl:9])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=2)[OH:20])[CH:21]=[CH:22][CH:23]=1
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Name
|
|
Quantity
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22.8 g
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Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for another one hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After addition
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Type
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STIRRING
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Details
|
The resulting mixture was stirred for another two hours at −35° C
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by water (10 mL)
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Type
|
FILTRATION
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Details
|
filtered
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Type
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EXTRACTION
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Details
|
The filtrate was extracted with ethyl acetate (3×300 mL)
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Type
|
WASH
|
Details
|
The combined organic phase was washed with water (300 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The drying agent was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the residue was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C(O)C=1C(=NC(=NC1)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |